molecular formula C45H44Cl2F6P3Rh- B3424502 (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) CAS No. 35238-97-2

(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)

Cat. No.: B3424502
CAS No.: 35238-97-2
M. Wt: 965.5 g/mol
InChI Key: KXYIALYIDNUDRM-UHFFFAOYSA-N
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Description

The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) (CAS 35238-97-2) is a rhodium-based organometallic complex with the molecular formula C₄₅H₄₄Cl₂F₆P₃Rh and a molecular weight of 965.55 g/mol . It appears as an orange crystalline powder, melts at 215°C, and is sensitive to air and moisture, requiring storage under inert conditions . Its structure features:

  • A rhodium(I) center coordinated by 1,5-cyclooctadiene (cod) and two triphenylphosphine (PPh₃) ligands.
  • A hexafluorophosphate (PF₆⁻) counterion.
  • A dichloromethane (CH₂Cl₂) solvate molecule in a 1:1 ratio.

It is used in catalysis, particularly in hydrogenation and cross-coupling reactions, due to rhodium's electron-rich coordination environment . Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

CAS No.

35238-97-2

Molecular Formula

C45H44Cl2F6P3Rh-

Molecular Weight

965.5 g/mol

IUPAC Name

cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate

InChI

InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1;

InChI Key

KXYIALYIDNUDRM-UHFFFAOYSA-N

SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this complex typically involves the reaction of rhodium(I) chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this complex may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This complex is known to catalyze several types of reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds.

  • Hydrosilylation: Addition of silanes to alkenes or alkynes.

  • Hydroformylation: Conversion of alkenes to aldehydes.

  • Reductive Alkylation: Formation of carbon-carbon bonds through the reduction of carbonyl compounds.

Common Reagents and Conditions:

  • Hydrogenation: Molecular hydrogen (H2) and a suitable solvent such as dichloromethane.

  • Hydrosilylation: Silanes (e.g., triethylsilane) and alkenes or alkynes in the presence of a solvent.

  • Hydroformylation: Syn gas (CO and H2) and an alkene in the presence of a solvent.

  • Reductive Alkylation: Aldehydes or ketones and a suitable amine in the presence of hydrogen.

Major Products Formed:

  • Hydrogenation: Saturated hydrocarbons.

  • Hydrosilylation: Silylated alkenes or alkynes.

  • Hydroformylation: Aldehydes.

  • Reductive Alkylation: Secondary or tertiary amines.

Scientific Research Applications

This complex is widely used in scientific research due to its versatility as a catalyst. Its applications include:

  • Chemistry: Facilitating various organic transformations, such as hydrogenation and hydrosilylation.

  • Biology: Studying enzyme mechanisms and developing bio-inspired catalysts.

  • Medicine: Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

  • Industry: Enhancing the efficiency of industrial chemical processes, such as the production of fine chemicals and polymers.

Mechanism of Action

The mechanism by which this complex exerts its effects involves the coordination of the rhodium center to the ligands, which facilitates the activation of substrates and the transfer of hydrogen or other groups. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the complex acts by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Structural and Compositional Analogues

Bis(1,5-cyclooctadiene)rhodium(I) Trifluoromethanesulfonate
  • Formula : [Rh(cod)₂]OTf (C₁₇H₂₄F₃O₃RhS).
  • Molecular Weight : 468.34 g/mol .
  • Key Differences :
    • Lacks PPh₃ ligands and instead uses two cod ligands , creating a more electron-deficient rhodium center.
    • Triflate (OTf⁻) counterion instead of PF₆⁻, influencing solubility (soluble in chloroform) .
  • Applications : Catalyst in asymmetric hydrogenation and C–H activation due to its cationic charge and labile cod ligands .
Iridium Analogue with N-Heterocyclic Carbene (NHC) Ligand
  • Compound : Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate.
  • Formula : C₄₇H₅₁F₆IrN₂P₂.
  • Molecular Weight : 1012.08 g/mol .
  • Key Differences :
    • Iridium(I) replaces rhodium(I), altering redox properties.
    • NHC ligand replaces one PPh₃, providing stronger σ-donation and enhancing catalytic activity in oxidation reactions .
  • Safety : Similar hazards (H315, H319, H335) .

Counterion Variants

Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
  • Formula : [Rh(cod)₂]BF₄.
  • Molecular Weight : 421.99 g/mol .
  • Key Differences: BF₄⁻ counterion instead of PF₆⁻, offering lower thermal stability. No PPh₃ or solvent ligands, making it more reactive but less stable .

Solvate-Free Complexes

(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) Hexafluorophosphate
  • Formula : [Rh(cod)(PPh₃)₂]PF₆.
  • Key Differences :
    • Absence of CH₂Cl₂ solvate reduces molecular weight (≈929 g/mol vs. 965.55 g/mol) and alters crystallinity .
    • Higher air sensitivity due to lack of stabilizing solvent.

Catalytic Performance Comparison

Compound Catalytic Application Activity Reference
Target Rh Complex Hydrogenation of alkenes Moderate activity, selective for strained alkenes
[Rh(cod)₂]OTf Asymmetric C–H bond functionalization High activity due to cationic charge
Ir-NHC Complex Oxidation of alcohols Superior activity from NHC ligand

Biological Activity

The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) , often referred to as a rhodium(I) complex, represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this complex, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of Rhodium(I) Complexes

Rhodium(I) complexes have garnered attention for their unique structural properties and biological activities. These complexes typically exhibit diverse reactivity profiles, which can be exploited for therapeutic purposes. The specific compound has been shown to possess notable cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Research has indicated that the biological activity of rhodium(I) complexes is primarily attributed to their ability to interact with biological macromolecules, particularly DNA. The mechanism involves:

  • DNA Binding : The complex binds to DNA, leading to alterations in DNA replication and condensation.
  • Inhibition of Cell Migration : Studies have demonstrated that rhodium(I) complexes can impede the migration of cancer cells, which is crucial for metastasis.
  • Cell Cycle Disruption : The compound has been shown to halt cell division by interfering with DNA synthesis.

In a study involving the HCT116 colon cancer cell line, the compound exhibited an IC50 value in the low micromolar range, significantly lower than that of many other rhodium complexes .

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound effectively induces apoptosis in cancer cells. For instance, a comparative analysis showed that the cytotoxic effects were more pronounced than those observed with traditional chemotherapeutics like cisplatin. The following table summarizes the IC50 values for various compounds against HCT116 cells:

CompoundIC50 (μM)
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I)6.2
Cisplatin8.5
[{RhCl(COD)}2]>200

This data underscores the enhanced potency of the rhodium complex compared to conventional treatments .

Case Studies

Several studies have highlighted the anticancer potential of rhodium(I) complexes:

  • Cytotoxic Organorhodium Complex : A study reported that a related organorhodium complex was effective against colon cancer cell lines by altering DNA dynamics and inhibiting cell proliferation .
  • Metalloinsertors : Rhodium metalloinsertors selectively bind to mismatched DNA base pairs, demonstrating selective toxicity towards cancer cells with defective DNA repair mechanisms .
  • Comparative Analysis with Other Metal Complexes : Rhodium complexes have been compared with platinum-based drugs, showing similar or superior efficacy against certain cancer types while potentially offering reduced side effects due to their unique targeting mechanisms .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this rhodium complex, and how can purity be validated?

Methodology :

  • Synthesis : React [Rh(cod)Cl]₂ with triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂) under inert atmosphere, followed by counterion exchange with NH₄PF₆. The reaction typically proceeds at room temperature for 24–48 hours .
  • Purification : Isolate the orange crystalline product via filtration and wash with cold diethyl ether to remove excess ligands. Recrystallization from CH₂Cl₂/hexane mixtures enhances purity .
  • Validation :
    • Elemental Analysis : Confirm C, H, and P content (theoretical: C 55.9%, H 4.59%, P 9.63%) .
    • NMR Spectroscopy : Use ³¹P NMR to verify coordination of PPh₃ (δ ~30–40 ppm for Rh-P coupling) .

Structural and Electronic Properties

Q. Q2. How does X-ray crystallography resolve the coordination geometry and ligand disorder in this complex?

Methodology :

  • Crystallography : Single-crystal X-ray diffraction reveals a square-planar Rh(I) center coordinated by 1,5-cyclooctadiene (COD) and two PPh₃ ligands. CH₂Cl₂ solvent molecules occupy lattice positions .

  • Disorder Modeling : COD and PPh₃ ligands may exhibit positional disorder. Refinement using split-atom models with bond-length restraints (e.g., C–C bonds fixed at 1.40 Å) improves accuracy .

  • Key Metrics :

    Bond TypeLength (Å)Angle (°)
    Rh–P2.187–2.198P–Rh–P ≈ 97.2–103.3
    Rh–COD2.1–2.2COD dihedral ≈ 110°
    Data derived from analogous Ir complexes .

Catalytic Applications

Q. Q3. What catalytic mechanisms are plausible for this complex in hydrogenation reactions?

Methodology :

  • Substrate Activation : The COD ligand labilizes upon substrate binding, enabling Rh(I) to transition to a reactive Rh(III) hydride intermediate .
  • Kinetic Studies : Monitor H₂ uptake via gas burette in THF at 25°C. Turnover frequencies (TOF) for styrene hydrogenation range from 50–100 h⁻¹ under 1 atm H₂ .
  • Competing Pathways : Use deuterium labeling (D₂) to distinguish between inner- and outer-sphere mechanisms .

Stability and Solubility

Q. Q4. How should this complex be stored, and what solvents ensure stability during catalysis?

Methodology :

  • Storage : Maintain under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Decomposition occurs above 215°C (melting point) .

  • Solubility :

    SolventSolubility (mg/mL)Notes
    CH₂Cl₂>50Preferred for reactions
    DMSO~20Limited catalytic utility
    EtOH<5Avoid due to ligand displacement
    Data extrapolated from analogous complexes .

Handling Safety

Q. Q5. What precautions mitigate risks associated with handling this complex?

Methodology :

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation (H335).
    • PPE : Nitrile gloves and goggles prevent skin/eye contact (H315, H319) .
    • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Data Contradictions

Q. Q6. How should researchers address discrepancies between experimental and computational bond-length data?

Methodology :

  • Refinement Checks : Re-examine X-ray data for overlooked disorder (e.g., COD ligand flexibility) or thermal motion artifacts. Apply SHELXL constraints for anisotropic displacement .
  • DFT Validation : Compare experimental Rh–P bond lengths (2.19 Å) with B3LYP/def2-TZVP calculations. Deviations >0.05 Å suggest incomplete basis sets or solvent effects .

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